N-Methyl-p-toluamide

概述

描述

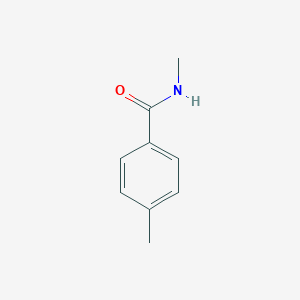

N-Methyl-p-toluamide (CAS: 18370-11-1) is a benzamide derivative with a methyl group attached to the nitrogen atom and a para-methyl substituent on the benzene ring. Structurally, it is represented as 4-methyl-N-methylbenzamide. This compound is primarily utilized in polymer chemistry, where it participates in polymerization reactions to form polyamides. For example, it can undergo hydrogen-transfer polymerization to yield polymers with secondary amide linkages .

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl-p-toluamide can be synthesized through the reaction of p-toluic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of p-toluic acid followed by methylation. This method ensures high yields and purity of the final product .

化学反应分析

Types of Reactions: N-Methyl-p-toluamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides.

科学研究应用

Chemistry

N-Methyl-p-toluamide serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds due to its unique chemical properties. The compound undergoes several reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

In biological research, this compound is used as a model compound for studying enzyme-substrate interactions. Its interactions with various enzymes provide insights into biochemical pathways and mechanisms of action. Notably, it has been investigated for its excitatory effects on the central nervous system and potential neurotoxic effects in higher concentrations.

Medicine

The compound is being explored for its potential in drug development, particularly as an inhibitor of specific enzymes involved in metabolic processes. For example, studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties and could be useful in treating conditions linked to inflammation .

Case Studies

Industrial Applications

In industry, this compound is utilized in the production of polymers and serves as a stabilizer in various chemical formulations. Its properties make it suitable for applications where stability and performance are critical.

作用机制

The mechanism by which N-Methyl-p-toluamide exerts its effects involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

相似化合物的比较

Structural Comparisons

The table below highlights key structural differences among N-Methyl-p-toluamide and related benzamide derivatives:

| Compound | Nitrogen Substituents | Benzene Substituent | Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | Methyl | Para-methyl | Benzamide | 18370-11-1 |

| DEET (N,N-Diethyl-m-toluamide) | Diethyl | Meta-methyl | Benzamide | 134-62-3 |

| Procarbazine | Isopropyl, Hydrazino | Para-methyl | Benzamide, Hydrazine | 671-16-9 |

| 4-Bromo-N,N-dimethylbenzamide | Dimethyl | Para-bromo | Benzamide | 18469-37-9 |

Key Observations :

- DEET ’s diethyl groups enhance lipophilicity, aiding skin penetration as an insect repellent .

- Procarbazine ’s hydrazine moiety is critical for metabolic activation into cytotoxic agents .

- 4-Bromo-N,N-dimethylbenzamide ’s bromine substituent may alter electronic properties, affecting reactivity .

Mechanistic Insights :

- DEET ’s meta-methyl and diethyl groups likely contribute to its volatility and dermal absorption, increasing toxicity risks .

- Procarbazine undergoes cytochrome P-450-mediated oxidation to azo and azoxy derivatives, which decompose into formaldehyde and methylhydrazine—potent DNA alkylators .

Metabolic Pathways

Procarbazine Case Study :

- Rat liver microsomes oxidize procarbazine at rates of 13.4–14.1 nmol/min/mg protein, producing carcinogenic metabolites .

- Inhibitor studies confirm cytochrome P-450 involvement, with phenobarbital induction increasing metabolic rates .

Regulatory and Industrial Considerations

生物活性

N-Methyl-p-toluamide (NMT) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its use as a solvent and potential effects on human health. This article explores the biological activity of NMT, focusing on its pharmacological properties, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is an amide derivative of toluene. Its structural formula is crucial for understanding its interactions with biological systems.

Biological Activity

1. Pharmacological Effects

NMT has been studied for its potential use in various applications, including as a solvent in pharmaceuticals. Its solubility properties can enhance the bioavailability of certain drugs. However, specific pharmacological effects directly attributable to NMT remain under-researched compared to its analogs like DEET (N,N-Diethyl-meta-toluamide).

2. Toxicological Profile

The toxicological profile of NMT is less documented than that of DEET; however, some studies indicate potential neurotoxic effects similar to those observed with other toluamides. Key findings include:

Case Studies

Several case studies highlight the biological effects and safety concerns associated with NMT:

- Case Study 1 : A study involving workers exposed to NMT in industrial settings reported symptoms including headaches, dizziness, and gastrointestinal disturbances. These findings suggest a need for monitoring occupational exposure levels.

- Case Study 2 : In laboratory settings, rats exposed to high concentrations of NMT exhibited reduced motor activity and weight loss, indicating systemic toxicity.

Research Findings

Research findings on NMT's biological activity can be summarized in the following table:

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing N-Methyl-p-toluamide with high purity?

this compound is synthesized via the reaction of p-toluic chloride with methylamine under controlled conditions. Wilds' method involves adding methylamine to a solution of p-toluic chloride in an inert solvent (e.g., diethyl ether), followed by purification through recrystallization using ethanol or methanol. Yields typically range from 70–85%, with purity confirmed by melting point analysis (145–146°C) and NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Melting point determination : Compare observed values (145–146°C) with literature data to verify identity .

- Spectroscopy : Use H/C NMR to confirm the methylamide group and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) stretching at ~1650 cm.

- Elemental analysis : Validate empirical formula (CHNO) via combustion analysis .

Q. How can researchers optimize solvent selection for recrystallization of this compound?

Solvent polarity significantly impacts crystal quality. Ethanol and methanol are commonly used due to their intermediate polarity, which balances solubility at high temperatures and low solubility at room temperature. Systematic testing with mixed solvents (e.g., ethanol-water) may improve yield and purity. Monitor crystal formation rates to avoid amorphous precipitates .

Advanced Research Questions

Q. What discrepancies exist in reported melting points of this compound, and how can they be resolved?

Literature reports slight variations in melting points (e.g., 145–146°C vs. 146°C). These discrepancies may arise from impurities or calibration differences in equipment. To resolve this, standardize protocols:

- Use high-purity solvents for recrystallization.

- Calibrate melting point apparatus with reference standards (e.g., benzoic acid).

- Report heating rates (e.g., 1°C/min) to ensure reproducibility .

Q. What are the challenges in detecting this compound in biological matrices, and what methodologies address them?

Matrix interference (e.g., proteins, lipids) complicates detection. Advanced techniques include:

- High-performance thin-layer chromatography (HPTLC) : Separate compounds using silica gel plates and quantify via UV-Vis densitometry at 254 nm .

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization for high sensitivity and specificity. Optimize mobile phase (acetonitrile/water with 0.1% formic acid) to enhance peak resolution .

Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?

- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds.

- Accelerated stability studies : Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

While direct studies are limited, analogous toluamide derivatives exhibit enzyme inhibition (e.g., carbonic anhydrase). To explore mechanisms:

- Conduct in vitro assays with purified enzymes, using varying concentrations of this compound and controls.

- Apply molecular docking simulations to predict binding affinities to active sites. Validate with kinetic studies (e.g., IC determination) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

Reported solubility variations (e.g., in water vs. toluene) may stem from measurement conditions (temperature, pH). Standardize testing:

- Use saturated solutions agitated for 24 hours at 25°C.

- Quantify solubility via gravimetric analysis or UV absorbance.

- Report solvent purity and equilibration time to enhance cross-study comparability .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Process controls : Monitor reaction temperature (±2°C) and amine-to-acyl chloride stoichiometry (1:1.05 molar ratio).

- Quality checks : Implement in-process HPLC to track intermediate purity.

- Post-synthesis : Use preparative chromatography for batches failing purity thresholds (>98%) .

Q. Methodological Recommendations

属性

IUPAC Name |

N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIOOTTWDRFBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171465 | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-11-1 | |

| Record name | N-Methyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。